molecular formula C22H18F2N2O4 B2782735 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide CAS No. 400083-12-7

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide

Cat. No. B2782735
CAS RN: 400083-12-7
M. Wt: 412.393
InChI Key: GRZHQKWDEZLSEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 1,3-benzodioxol-5-yl group, which is a common motif in many bioactive compounds . The presence of the difluoro group may enhance the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzodioxole group is a cyclic structure, and the difluoro group could potentially influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoro group, which could make the molecule more electrophilic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoro group could potentially affect its polarity, solubility, and stability .

Scientific Research Applications

Aggregation Enhanced Emission and Multi-stimuli-responsive Properties

Research into pyridyl substituted benzamides has demonstrated compounds that exhibit luminescence in both DMF solution and the solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their luminescence properties and multi-stimuli-responsive behavior, including mechanochromic properties, are influenced by the polarity of solvents and structural modifications. Such compounds have been characterized using spectral measurements, SEM, TEM, and supported by X-ray crystallography, indicating potential applications in materials science for sensing, imaging, and information storage technologies (Srivastava et al., 2017).

Synthesis of Heterocyclic Compounds and Drug Design

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the versatility of pyridine and pyrimidine derivatives in medicinal chemistry. These compounds have been screened for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, presenting a significant potential for the development of new pharmaceuticals (Abu‐Hashem et al., 2020).

Antibacterial Properties

The antibacterial properties of certain pyridine derivatives, including those related to the chemical structure , have been documented. These findings suggest that modifications to the pyridine ring can yield compounds with significant antibacterial activity, providing a foundation for the development of new antibiotics or antiseptic agents (Kostenko et al., 2015).

Functionalization Reactions and Coordination Polymers

Research into the functionalization reactions and structural diversity of coordination polymers involving pyridine carboxamide ligands has yielded insights into the role of ligand conformation in determining the properties of the resultant complexes. These studies provide valuable information for the design of materials with specific optical, magnetic, or catalytic properties by manipulating the molecular architecture at the ligand level (Yeh et al., 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing a benzodioxole group have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O4/c1-14(16-6-3-2-4-7-16)25-20(27)17-8-5-11-26(21(17)28)13-15-9-10-18-19(12-15)30-22(23,24)29-18/h2-12,14H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHQKWDEZLSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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